molecular formula C12H11ClN2O3S B14500560 N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide CAS No. 63064-06-2

N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide

Cat. No.: B14500560
CAS No.: 63064-06-2
M. Wt: 298.75 g/mol
InChI Key: RLKZCKDPOUCRJX-UHFFFAOYSA-N
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Description

N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chloropyridinyl group, a hydroxy group, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide typically involves the reaction of 6-chloropyridine-3-amine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloropyridin-3-yl)methylamine
  • N-(6-Chloropyridin-3-yl)methylethanimidamide hydrochloride
  • N-(6-Chloropyridin-3-yl)methylacetamide

Uniqueness

N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and sulfonamide groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

CAS No.

63064-06-2

Molecular Formula

C12H11ClN2O3S

Molecular Weight

298.75 g/mol

IUPAC Name

N-(6-chloropyridin-3-yl)-N-hydroxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H11ClN2O3S/c1-9-2-5-11(6-3-9)19(17,18)15(16)10-4-7-12(13)14-8-10/h2-8,16H,1H3

InChI Key

RLKZCKDPOUCRJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CN=C(C=C2)Cl)O

Origin of Product

United States

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